N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2/c1-15-3-6-17(7-4-15)21-22(30)27-23(26-21)9-11-28(12-10-23)14-20(29)25-18-8-5-16(2)19(24)13-18/h3-8,13H,9-12,14H2,1-2H3,(H,25,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKZHTCMQUDQQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC(=C(C=C4)C)F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the acetamide and fluoro-methylphenyl groups. Common reagents used in these reactions include various amines, acyl chlorides, and fluorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound efficiently. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methylphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C27H36N2O5
- Molecular Weight : 468.6 g/mol
- IUPAC Name : N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetamide
- SMILES Notation : CC1=CC=C(C=C1)CNC(=O)C2(CCCN(C2)C(=O)CCC3=CC(=C(C(=C3)OC)OC)OC)
Anticancer Activity
Research indicates that compounds similar to N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide exhibit promising anticancer properties. The mechanism often involves the inhibition of specific protein interactions that are crucial for cancer cell proliferation. For instance, compounds targeting the MDM2-p53 interaction have shown effectiveness in reactivating p53 function in tumor cells .
Neuroprotective Effects
There is growing interest in the neuroprotective potential of this compound class. Studies suggest that certain derivatives can modulate neurotransmitter systems and reduce neuroinflammation, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Cancer Research
A study investigating a related compound demonstrated its ability to induce apoptosis in various cancer cell lines by activating the intrinsic apoptotic pathway through mitochondrial dysfunction. The research highlighted the compound's selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index .
Case Study 2: Neuroprotection
In preclinical models of neurodegeneration, a derivative of this compound was found to significantly reduce markers of oxidative stress and inflammation. The results suggested potential for clinical application in conditions like Alzheimer's disease, where oxidative damage plays a critical role in pathogenesis .
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
The compound belongs to a class of spirocyclic acetamide derivatives. Below is a detailed comparison with structurally related analogs:
Structural Comparison
Key Observations :
Spiro Ring Modifications: The target compound and the analog in share the 1,4,8-triazaspiro[4.5]dec-1-en core, whereas the compound in features a 1,4-diazaspiro[4.6]undec-1-en system. The larger spiro ring in (6-membered vs. 5-membered) may alter steric interactions and conformational flexibility .
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The 3-fluoro group in the target compound and the 3-trifluoromethyl group in are both EWGs, which could improve metabolic stability. However, the trifluoromethyl group in is bulkier and more lipophilic, possibly affecting membrane permeability .
- Methyl vs. Chlorine : The 4-methylphenyl group in the target compound is less electronegative than the 3-chloro substituent in , which may influence binding affinity to hydrophobic pockets in target proteins .
Physicochemical and Bioactivity Insights
- NMR Chemical Shifts : Evidence from suggests that substituent changes in spiro compounds (e.g., methyl vs. fluorine) significantly alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44), reflecting differences in electronic environments. This could correlate with variations in bioactivity .
- Synthetic Accessibility : The acetamide linkage and spiro ring system are common in analogs, implying shared synthetic pathways (e.g., Ullmann coupling or spirocyclization reactions) .
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a unique structure characterized by a triazaspirodecane core. The presence of fluorine and methyl groups may influence its pharmacological properties, enhancing its interaction with biological targets.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| IUPAC Name | This compound |
| SMILES Notation | Cc(ccc(NC(CCNC(CN(C=Nc1c2cccc1)C2=O)=O)=O)c1)c1F |
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this class of compounds may have effective antimicrobial properties against certain bacterial strains.
- Anticancer Properties : The triazaspiro structure has been associated with anticancer activity in several studies, potentially through the inhibition of specific cancer cell lines.
Antimicrobial Activity
A study conducted by researchers at ChemDiv screened various compounds for antimicrobial efficacy. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent .
Anticancer Research
In vitro studies have shown that derivatives of triazaspiro compounds can induce apoptosis in cancer cells. For example, a related compound was tested against breast cancer cell lines and exhibited IC50 values in the low micromolar range, indicating promising anticancer activity .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key structural features of N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide, and how do they influence its physicochemical properties?
- Structural Features :
- A triazaspiro[4.5]decane core with a 3-oxo group.
- Fluorinated and methyl-substituted aryl groups (3-fluoro-4-methylphenyl, 4-methylphenyl).
- Acetamide linker connecting the spirocycle and aryl moieties.
- Physicochemical Properties :
- LogP : Estimated ~4.7 (similar to analogs in ), indicating moderate lipophilicity.
- Hydrogen Bond Donors/Acceptors : 1 donor, 6 acceptors (analog data from ).
- Polar Surface Area : ~58 Ų (suggests moderate membrane permeability).
- Methodology : Use computational tools (e.g., SwissADME) to refine predictions and validate via HPLC or solubility assays .
Q. What synthetic strategies are recommended for constructing the triazaspiro[4.5]decane core?
- Key Steps :
Core Formation : Cyclization of a diazepine or triazole precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the spirocyclic scaffold ().
Functionalization : Introduce substituents via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki for aryl groups) .
Acetamide Linkage : Coupling via EDCI/HOBt or carbodiimide chemistry ().
- Optimization : Monitor reaction progress with TLC/LC-MS and purify intermediates via column chromatography .
Q. Which spectroscopic techniques are critical for structural validation?
- 1H/13C NMR : Confirm spirocyclic connectivity, aryl substituents, and acetamide linkage (e.g., carbonyl peaks at ~170 ppm in 13C NMR) .
- HRMS : Verify molecular ion ([M+H]+) and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve spirocyclic conformation (e.g., as in ) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Approach :
- Target Identification : Use PharmMapper or SEA to predict targets (e.g., kinases, GPCRs) .
- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to model binding poses, focusing on the spirocycle’s rigidity and fluorophenyl group’s electronic effects .
- Validation : Cross-reference with in vitro assays (e.g., kinase inhibition IC50) to refine models .
Q. What experimental designs address contradictions in biological activity data across assays?
- Case Example : Discrepancies in cytotoxicity assays may arise from:
- Solubility Issues : Use DMSO stocks <0.1% and confirm solubility in assay buffers via nephelometry .
- Assay Conditions : Standardize cell lines, incubation times, and controls (e.g., uses MTT assays with HT-29 cells).
- Metabolic Stability : Test liver microsome stability to rule out rapid degradation .
Q. How can reaction yields be optimized for large-scale synthesis?
- Key Parameters :
- Catalysts : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling steps ().
- Solvents : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) for greener synthesis .
- Temperature Control : Use microwave-assisted synthesis to accelerate cyclization ().
- Process Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .
Methodological Guidance for Data Interpretation
Resolving Ambiguities in Spirocyclic Conformation
- Problem : Variable NOE signals in NMR due to dynamic spirocycle puckering.
- Solution :
- Perform VT-NMR (Variable Temperature) to assess conformational flexibility.
- Compare with X-ray data (e.g., ) to identify dominant conformers .
Interpreting SAR for Fluorophenyl Modifications
- Strategy :
- Synthesize analogs with Cl/Br/OMe substituents (see ).
- Correlate electronic effects (Hammett σ values) with bioactivity (e.g., logP vs. IC50) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
